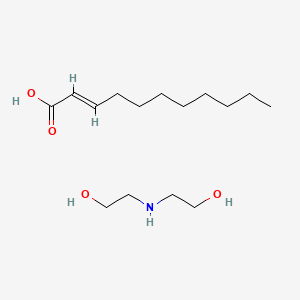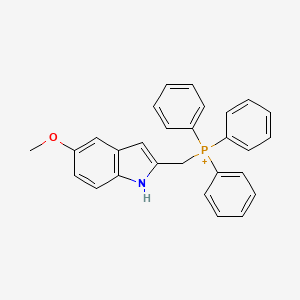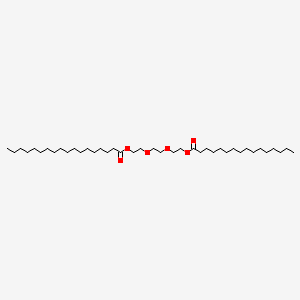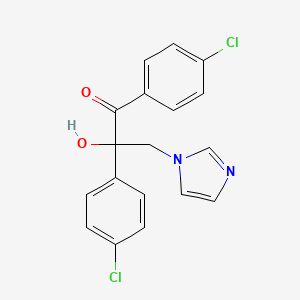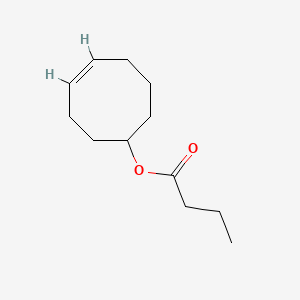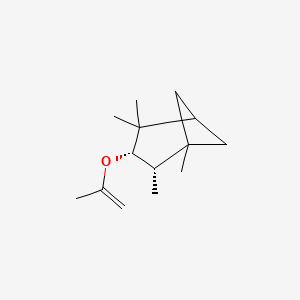
Bicyclo(3.1.1)heptanol, 2,6,6-trimethyl-, acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo(3.1.1)heptanol, 2,6,6-trimethyl-, acetate is an organic compound with the molecular formula C12H20O2. It is a derivative of bicyclo[3.1.1]heptane, featuring an acetate functional group. This compound is known for its unique bicyclic structure, which imparts distinct chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo(3.1.1)heptanol, 2,6,6-trimethyl-, acetate typically involves the esterification of bicyclo(3.1.1)heptanol, 2,6,6-trimethyl- with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion to the acetate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The final product is purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
Bicyclo(3.1.1)heptanol, 2,6,6-trimethyl-, acetate undergoes various chemical reactions, including:
Oxidation: The acetate group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to its alcohol form.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) are employed under basic conditions.
Major Products
Oxidation: Formation of bicyclo(3.1.1)heptanoic acid, 2,6,6-trimethyl-.
Reduction: Formation of bicyclo(3.1.1)heptanol, 2,6,6-trimethyl-.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Bicyclo(3.1.1)heptanol, 2,6,6-trimethyl-, acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of bicyclo(3.1.1)heptanol, 2,6,6-trimethyl-, acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetate group can undergo hydrolysis to release the active alcohol form, which then interacts with biological molecules. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Bicyclo(3.1.1)heptane, 2,6,6-trimethyl-: A structurally similar compound without the acetate group.
Bicyclo(3.1.1)heptane-2,3-diol, 2,6,6-trimethyl-: A diol derivative with two hydroxyl groups.
Bicyclo(3.1.1)heptan-3-ol, 2,6,6-trimethyl-: An alcohol derivative with a hydroxyl group at the third position.
Uniqueness
Bicyclo(3.1.1)heptanol, 2,6,6-trimethyl-, acetate is unique due to its acetate functional group, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic and industrial applications where the acetate group plays a crucial role.
特性
CAS番号 |
102322-85-0 |
|---|---|
分子式 |
C14H24O |
分子量 |
208.34 g/mol |
IUPAC名 |
(2S,3S)-1,2,4,4-tetramethyl-3-prop-1-en-2-yloxybicyclo[3.1.1]heptane |
InChI |
InChI=1S/C14H24O/c1-9(2)15-12-10(3)14(6)7-11(8-14)13(12,4)5/h10-12H,1,7-8H2,2-6H3/t10-,11?,12+,14?/m1/s1 |
InChIキー |
HLLJVYBUFVRJHE-JJMZSNKZSA-N |
異性体SMILES |
C[C@@H]1[C@@H](C(C2CC1(C2)C)(C)C)OC(=C)C |
正規SMILES |
CC1C(C(C2CC1(C2)C)(C)C)OC(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


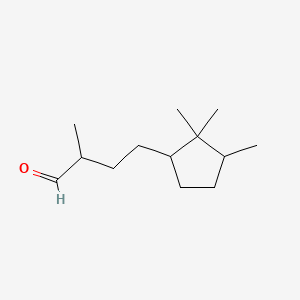
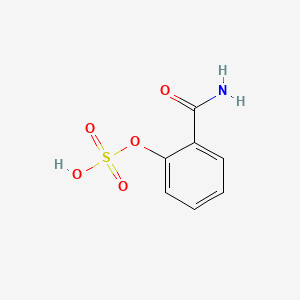

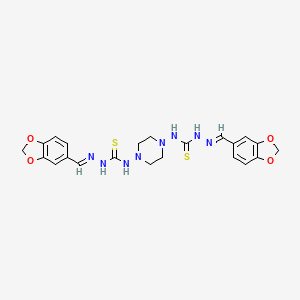
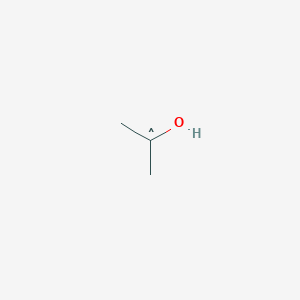
![2,3-Bis[(1-oxooctyl)oxy]propyl palmitate](/img/structure/B12665425.png)
![DI[1,3,5-Triazine-2,4,6-triamine] oxalate](/img/structure/B12665428.png)
